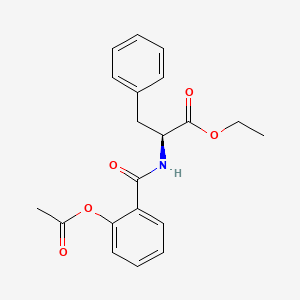

Aspirin phenylalanine ethyl ester

Description

Contextualization of Prodrug Strategies in Medicinal Chemistry

Rationale for Molecular Modification of Parent Compounds (e.g., Acetylsalicylic Acid) in Chemical Biology

The modification of established drugs like acetylsalicylic acid is driven by the need to enhance their therapeutic profiles. hippocampus.org While a highly effective and widely used medication for pain, fever, and inflammation, aspirin (B1665792) is not without its drawbacks. youtube.combyjus.com One of the primary concerns is its potential to cause gastrointestinal irritation and bleeding. nih.govgoogle.com This is largely attributed to the presence of a free carboxylic acid group, which can directly irritate the stomach lining. google.com

Prodrug strategies aim to temporarily mask such problematic functional groups, rendering the drug inactive until it reaches the desired site of action or is absorbed into the bloodstream. cardiff.ac.uk For aspirin, esterification of the carboxylic acid group is a common approach to create prodrugs that are less acidic and potentially less irritating to the gastric mucosa. google.com The goal is for these ester prodrugs to remain intact in the stomach and then undergo hydrolysis in the more neutral environment of the intestine or in the bloodstream to release the active aspirin molecule. researchgate.net This approach could not only reduce local side effects but also potentially improve the drug's stability and suitability for different formulations. acs.org

Theoretical Advantages and Design Principles of Amino Acid-Ester Conjugation

The conjugation of amino acids to a parent drug via an ester linkage is a sophisticated prodrug strategy with several theoretical advantages. scirp.orgnih.gov Amino acids are naturally occurring, generally non-toxic molecules that can offer several benefits when used as promoieties (the part of the prodrug that is cleaved off to release the active drug). nih.gov

Key Advantages of Amino Acid-Ester Conjugation:

Improved Solubility: Amino acid conjugation can enhance the water solubility of a poorly soluble drug, which can be advantageous for formulation and absorption. nih.gov

Enhanced Permeability: The resulting amino acid ester prodrugs can sometimes exhibit improved permeability across biological membranes. scirp.org This can be due to an optimal balance of lipophilicity and hydrophilicity or by hijacking specific amino acid or peptide transporters in the body. nih.gov

Targeted Delivery: In some cases, amino acid-based prodrugs can be designed to target specific tissues or cells that have high concentrations of certain enzymes or transporters. scirp.orgnih.gov

Modulated Release: The choice of the amino acid can influence the rate of hydrolysis, allowing for a degree of control over the release of the active drug. researchgate.net

The design of these conjugates involves creating an ester bond between the carboxylic acid of the parent drug and the amino group of the amino acid, or in the case of aspirin, esterifying the drug's carboxylic acid with an amino acid ester. The stability and cleavage of this ester bond are critical. Ideally, the prodrug should be stable in the acidic environment of the stomach and then be readily hydrolyzed by enzymes (esterases) in the intestine or plasma to release the parent drug. cardiff.ac.uk

Significance of Aspirin Phenylalanine Ethyl Ester as a Model System for Chemical and Mechanistic Investigations

This compound serves as a valuable model system for studying the principles of prodrug design and the challenges associated with creating a "true" aspirin prodrug. nih.gov A true aspirin prodrug is one that preferentially releases aspirin rather than its less active metabolite, salicylic (B10762653) acid. cardiff.ac.uk The challenge lies in the fact that aspirin itself has a labile acetyl group, and esterification of the carboxylic acid can make this acetyl group even more susceptible to hydrolysis. cardiff.ac.uk This leads to two competing hydrolysis pathways: the desired pathway where the promoiety is cleaved to release aspirin, and an undesired pathway where the acetyl group is cleaved first, yielding a salicylate (B1505791) derivative. cardiff.ac.uk

The study of this compound allows researchers to investigate the kinetics and mechanisms of its hydrolysis under various conditions, including different pH levels and in the presence of specific enzymes like carboxypeptidases. nih.gov By analyzing the products of hydrolysis, scientists can determine whether the compound functions as a true prodrug for aspirin. nih.gov This research provides fundamental insights into how the structure of the promoiety—in this case, phenylalanine ethyl ester—influences the rate and pathway of hydrolysis. These findings are crucial for the rational design of more effective aspirin prodrugs and for advancing the broader field of prodrug chemistry. acs.orgscilit.com

| Feature | Description |

| Parent Compound | Acetylsalicylic Acid (Aspirin) |

| Promoieties | Phenylalanine, Ethyl Ester |

| Linkage | Ester |

| Primary Goal | To create a prodrug of aspirin with potentially reduced gastric irritation. |

| Key Challenge | Achieving selective hydrolysis to release aspirin over salicylic acid derivatives. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76748-72-6 |

|---|---|

Molecular Formula |

C20H21NO5 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

ethyl (2S)-2-[(2-acetyloxybenzoyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C20H21NO5/c1-3-25-20(24)17(13-15-9-5-4-6-10-15)21-19(23)16-11-7-8-12-18(16)26-14(2)22/h4-12,17H,3,13H2,1-2H3,(H,21,23)/t17-/m0/s1 |

InChI Key |

KMAAFJXQASELNT-KRWDZBQOSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Other CAS No. |

76748-72-6 |

Synonyms |

APAEE aspirin phenylalanine ethyl este |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of Aspirin Phenylalanine Ethyl Ester

Strategic Approaches to Esterification and Amidation for Conjugate Synthesis

The synthesis of aspirin (B1665792) phenylalanine ethyl ester involves the formation of an amide bond between the carboxyl group of aspirin (acetylsalicylic acid) and the amino group of phenylalanine ethyl ester. This process requires careful strategic planning to ensure high yields and purity. The direct amidation of aspirin with an amine is a challenging reaction due to the presence of the ester group in aspirin, which can also be a site for nucleophilic attack. Therefore, activating the carboxylic acid of aspirin is a crucial step. libretexts.orgorganic-chemistry.org

A common and effective method for forming amide bonds between a carboxylic acid and an amine is the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgorganic-chemistry.orgumn.edu This reagent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. organic-chemistry.org To minimize side reactions, this coupling is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). umn.edu

Development and Optimization of Synthetic Routes for Amino Acid Ester Formation

The synthesis of the amino acid ester portion of the conjugate, L-phenylalanine ethyl ester, is a well-established procedure. A common method involves the Fischer esterification of L-phenylalanine with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride. nih.gov This reaction converts the carboxylic acid group of the amino acid into its corresponding ethyl ester. The resulting product is typically isolated as a hydrochloride salt, which helps to protect the amino group from unwanted side reactions and improves its stability and handling. nih.gov

The general procedure for the preparation of amino acid methyl ester hydrochlorides involves reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, followed by concentration of the reaction mixture. nih.gov A similar approach can be utilized for the synthesis of the ethyl ester.

High-Yield Synthesis and Purity Assessment of Intermediate Compounds

The synthesis of the intermediate compounds, namely activated aspirin and L-phenylalanine ethyl ester, must be optimized to ensure high yields and purity, which directly impacts the final product's quality.

For the synthesis of L-phenylalanine ethyl ester hydrochloride, the reaction of L-phenylalanine with ethanol and an acid catalyst is typically driven to completion by removing the water formed during the reaction or by using a large excess of the alcohol. The purity of the resulting ester hydrochloride can be assessed by its melting point and spectroscopic techniques.

The activation of aspirin is generally performed in situ. The purity of the starting aspirin is crucial and can be confirmed by its melting point (typically around 135-136 °C) and by a ferric chloride test, which should be negative, indicating the absence of free salicylic (B10762653) acid. np-mrd.org

Advanced Purification Techniques for Chemical Homogeneity

Achieving chemical homogeneity of the final product, aspirin phenylalanine ethyl ester, is critical. Following the coupling reaction, the crude product is typically a mixture containing the desired conjugate, unreacted starting materials, the coupling agent byproduct (dicyclohexylurea, if DCC is used), and any side products.

A multi-step purification process is generally employed. The initial workup often involves filtering off the insoluble dicyclohexylurea. This is followed by extraction to separate the product from water-soluble impurities. The primary method for purifying the final compound is recrystallization. hmdb.ca A suitable solvent or a solvent pair is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature, allowing for the formation of pure crystals upon cooling. Column chromatography is another powerful technique that can be used to separate the desired product from any remaining impurities with high resolution.

Comprehensive Structural Elucidation and Stereochemical Confirmation

The definitive confirmation of the structure and stereochemistry of this compound requires the use of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of the atoms and the stereochemistry of the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the acetylsalicyloyl moiety and the phenylalanine ethyl ester moiety. The aromatic protons of the aspirin ring would appear as a complex multiplet pattern in the downfield region. The protons of the phenyl group of phenylalanine would also resonate in the aromatic region. The ethyl ester group would be identified by a characteristic triplet and quartet pattern. The methine proton of the phenylalanine backbone and the methylene (B1212753) protons of the benzyl (B1604629) group would also have characteristic chemical shifts and coupling patterns. The presence of the amide proton signal would confirm the formation of the amide bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the ester and amide groups, the acetyl group, the aromatic carbons of both rings, and the aliphatic carbons of the ethyl and phenylalanine side chain. The chemical shifts of these carbons would be consistent with the proposed structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.3 | ~21 |

| Phenylalanine CH₂ | ~3.1 | ~38 |

| Ethyl CH₃ | ~1.2 | ~14 |

| Ethyl CH₂ | ~4.1 | ~61 |

| Phenylalanine CH | ~4.8 | ~54 |

| Aromatic Protons | 7.0 - 8.2 | 120 - 150 |

| Amide NH | ~8.3 | - |

| Aspirin Carbonyl (Ester) | - | ~169 |

| Aspirin Carbonyl (Carboxylic Acid) | - | ~170 |

| Phenylalanine Carbonyl (Ester) | - | ~172 |

| Amide Carbonyl | - | ~170 |

Note: These are predicted values based on data for structurally similar compounds and may vary slightly in the actual spectrum.

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight of this compound and to confirm its structure through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected, including the cleavage of the amide bond, the ester bond, and fragmentation of the aspirin moiety. The observation of fragment ions corresponding to the acetylsalicyloyl cation and the phenylalanine ethyl ester cation would provide strong evidence for the successful synthesis of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Without experimental data for this compound, a specific analysis of its FTIR spectrum is not possible. However, one can predict the expected characteristic absorption bands based on its structure. The spectrum would be complex, exhibiting key absorptions from both the aspirin and the phenylalanine ethyl ester moieties.

A hypothetical FTIR data table is presented below to illustrate the expected regions of interest for the key functional groups in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H stretch (Carboxylic Acid Dimer) | Not expected | The carboxylic acid of aspirin is esterified. |

| C-H stretch (Aromatic) | 3100 - 3000 | From the phenyl rings of both aspirin and phenylalanine. |

| C-H stretch (Aliphatic) | 3000 - 2850 | From the ethyl group of the phenylalanine ester. |

| C=O stretch (Ester - from Aspirin's acetyl group) | ~1750 | Characteristic ester carbonyl absorption. |

| C=O stretch (Ester - newly formed) | ~1735 | From the ester linkage between aspirin and phenylalanine ethyl ester. |

| C=O stretch (Ester - from Phenylalanine) | ~1730 | From the ethyl ester of phenylalanine. |

| C=C stretch (Aromatic) | 1600 - 1450 | Multiple bands expected due to the two aromatic rings. |

| N-H bend (Amide) | 1650 - 1550 | If an amide linkage were present, but an ester is specified. |

| C-O stretch (Ester) | 1300 - 1000 | Multiple bands expected from the three ester groups. |

Elemental Analysis and X-ray Crystallography

Elemental Analysis:

Specific elemental analysis data for this compound is not available. This technique would be used to determine the empirical formula of the synthesized compound by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The theoretical elemental composition can be calculated from its molecular formula (C₁₉H₁₉NO₅).

X-ray Crystallography:

There is no information available in the public domain regarding the X-ray crystallographic analysis of this compound. If single crystals of the compound were successfully grown, X-ray crystallography would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This analysis would confirm the connectivity of the aspirin and phenylalanine ethyl ester moieties and reveal the conformation of the molecule in the solid state.

Chemical and Enzymatic Hydrolysis Kinetics of Aspirin Phenylalanine Ethyl Ester

pH-Dependent Chemical Stability and Degradation Pathways in Aqueous Media

The degradation pathways in aqueous media are expected to involve the hydrolysis of the ester linkages. The primary degradation would likely be the cleavage of the ethyl ester to form aspirin (B1665792) phenylalanine, followed by the hydrolysis of the acetylsalicyl group to yield salicylic (B10762653) acid phenylalanine. The rate of these hydrolysis reactions is dependent on the pH of the solution.

It is important to note that without specific experimental data for aspirin phenylalanine ethyl ester, this description is based on the general behavior of similar chemical structures.

Investigation of Enzymatic Hydrolysis in In Vitro Biological Matrices (e.g., Plasma, Cell Lysates)

The enzymatic hydrolysis of this compound has been investigated in various biological matrices to understand its biotransformation. Studies have shown that this compound is a substrate for several enzymes, leading to its breakdown in environments like human plasma.

Identification and Quantification of Enzymatic Biotransformation Products

Research has demonstrated that the enzymatic hydrolysis of this compound does not yield aspirin as the primary product in human plasma. Instead, the primary biotransformation product identified is salicyl phenylalanine ethyl ester . This indicates that the acetyl group of the aspirin moiety is cleaved by plasma esterases before the hydrolysis of the phenylalanine ethyl ester linkage.

In the presence of specific enzymes such as α-chymotrypsin and carboxypeptidase A, the initial hydrolysis product is aspirin phenylalanine . This suggests that the ethyl ester is cleaved first by these particular enzymes.

Determination of Kinetic Parameters (e.g., K_m, V_max) for Relevant Esterases

The kinetics of the enzymatic hydrolysis of this compound have been characterized for certain enzymes, following the Michaelis-Menten model. This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key parameters are K_m (the Michaelis constant), which represents the substrate concentration at half the maximum reaction velocity (V_max).

For the hydrolysis of this compound by α-chymotrypsin at pH 8.0, the following kinetic parameters have been determined: researchgate.net

| Enzyme | K_m (M) | k_cat (s⁻¹) |

| α-Chymotrypsin | 1.3 x 10⁻⁶ | 25 |

While it is known that carboxypeptidase A and butyrylcholinesterase also hydrolyze this compound, specific K_m and V_max values for these enzymes are not available in the reviewed literature.

Enzyme Specificity and Inhibition Studies on Hydrolysis

Studies have revealed a degree of enzyme specificity in the hydrolysis of this compound. In human plasma, the hydrolysis is primarily catalyzed by esterases that preferentially cleave the acetyl group, leading to the formation of salicyl phenylalanine ethyl ester.

In contrast, enzymes like α-chymotrypsin and carboxypeptidase A exhibit specificity for the phenylalanine ethyl ester linkage, resulting in the formation of aspirin phenylalanine. This highlights the importance of the enzymatic environment in determining the metabolic fate of the compound. Information regarding specific inhibition studies on the hydrolysis of this compound is limited in the available literature.

Influence of Temperature, Ionic Strength, and Buffer Composition on Stability

The stability of ester compounds like this compound is generally influenced by physical and chemical factors such as temperature, ionic strength, and the composition of the buffer solution.

Temperature: An increase in temperature typically accelerates the rate of chemical reactions, including hydrolysis. Therefore, it is expected that the degradation of this compound would increase at higher temperatures. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. However, specific data on the activation energy for the hydrolysis of this compound is not available.

Ionic Strength: The ionic strength of the solution can affect the rate of hydrolysis, particularly for reactions involving charged species. The effect of ionic strength on the hydrolysis of this compound has not been specifically documented in the reviewed literature.

Molecular Interactions and Pre Clinical Mechanistic Investigations of Aspirin Phenylalanine Ethyl Ester

In Vitro Binding Studies with Potential Biological Targets (e.g., Enzymes, Receptors)

Currently, there is a notable lack of publicly available scientific literature detailing specific in vitro binding studies of Aspirin (B1665792) Phenylalanine Ethyl Ester with its potential biological targets, such as cyclooxygenase (COX) enzymes or other receptors.

While aspirin itself is well-documented as an inhibitor of both COX-1 and COX-2 enzymes through the irreversible acetylation of a serine residue within the enzyme's active site, specific binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) values for Aspirin Phenylalanine Ethyl Ester have not been reported in the reviewed literature. bohrium.comresearchgate.netresearchgate.net Molecular docking studies have been performed on various aspirin analogues and metabolites to predict their binding affinity to targets like COX and β-catenin, but these studies did not include this compound. documentsdelivered.comcapes.gov.brbohrium.com Therefore, direct evidence of its interaction and binding kinetics with these key enzymes remains an area for future research.

Mechanisms of Cellular Uptake and Transport in Model Cell Lines (e.g., Peptide Transporter Mediated Uptake)

The precise mechanisms governing the cellular uptake and transport of this compound have not been extensively characterized in published studies. Research on similar ester prodrugs of aspirin, such as Aspirin Eugenol Ester, has been conducted using Caco-2 cell monolayers as a model of the intestinal epithelium. These studies suggest that the transport of such ester derivatives may involve passive diffusion, with uptake being dependent on concentration and temperature. documentsdelivered.comresearchgate.net

This compound was designed as a prodrug, with the intention of masking the carboxylic acid group of aspirin to potentially alter its physicochemical properties. The phenylalanine ethyl ester moiety could theoretically allow for interaction with amino acid or peptide transporters on the cell surface. However, there are no specific experimental data available to confirm or deny that its uptake is mediated by peptide transporters. Further investigation using relevant model cell lines is required to elucidate the specific transporters, if any, involved in its cellular entry.

Intracellular Hydrolysis and Release of Active Moieties in Cellular Systems

The intracellular and extracellular enzymatic hydrolysis of this compound is a critical step in its mechanism of action as a prodrug. A key study investigated its hydrolysis kinetics in the presence of various enzymes and in human plasma, revealing a complex metabolic profile.

The study demonstrated that the hydrolysis of this compound does not uniformly lead to the release of aspirin. In the presence of digestive enzymes like α-chymotrypsin and carboxypeptidase A, the compound was found to hydrolyze to Aspirin Phenylalanine. This indicates that under certain enzymatic conditions, the ester bond is cleaved while the acetyl group of the aspirin moiety remains intact.

Conversely, when incubated with human plasma or butyryl cholinesterase (an enzyme present in plasma), this compound was found to hydrolyze to Salicyl Phenylalanine Ethyl Ester. This suggests that in a physiological environment representative of the bloodstream, the acetyl group of the aspirin molecule is cleaved preferentially over the ester linkage to phenylalanine ethyl ester. This finding is significant, as it indicates that the compound may act as a prodrug of salicylic (B10762653) acid rather than aspirin in the systemic circulation.

The differential hydrolysis pathways are crucial for understanding the pharmacological potential of this compound. The release of either aspirin or salicylic acid would result in different biological activities.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme/System | Primary Hydrolysis Product | Released Active Moiety | Reference |

| α-Chymotrypsin | Aspirin Phenylalanine | Aspirin (within the metabolite) | |

| Carboxypeptidase A | Aspirin Phenylalanine | Aspirin (within the metabolite) | |

| Human Plasma | Salicyl Phenylalanine Ethyl Ester | Salicylic Acid (from the metabolite) | |

| Butyryl Cholinesterase | Salicyl Phenylalanine Ethyl Ester | Salicylic Acid (from the metabolite) |

Investigation of Molecular and Cellular Pathway Modulation in Controlled Environments

There is a significant gap in the scientific literature regarding the specific molecular and cellular pathways modulated by this compound in controlled environments. While the parent compounds, aspirin and salicylic acid, have well-documented effects on various signaling pathways, including the NF-κB and MAPK pathways, and influence the expression of numerous genes related to inflammation and cell proliferation, no such detailed investigations have been published specifically for this compound. documentsdelivered.com

Studies on other novel aspirin derivatives have explored their effects on cancer cell lines and their anti-inflammatory properties, but these findings cannot be directly extrapolated to this compound. capes.gov.br Without dedicated research into its effects on cellular signaling cascades, gene expression profiles, and other molecular markers in relevant cell models, the precise mechanism of action and the full spectrum of its cellular effects remain unknown.

Pharmacokinetic Assessment of Aspirin Phenylalanine Ethyl Ester in Vitro and in Silico Modeling

In Vitro Metabolic Stability in Hepatic Microsomal Systems and Plasma

The stability of a prodrug in biological fluids is a critical determinant of its ability to reach the target site intact. In vitro assays using human liver microsomes and plasma are standard methods to evaluate this stability. nih.govif-pan.krakow.pl For aspirin (B1665792) and its derivatives, esterases present in both plasma and the liver are the primary enzymes responsible for their hydrolysis. nih.govnih.gov

Human liver aspirin esterase activity is found in both the cytosolic and microsomal fractions, with these enzymes exhibiting different activities and affinities for aspirin. nih.gov Similarly, plasma contains esterases, such as butyrylcholinesterase, that can hydrolyze aspirin prodrugs. nih.gov The rate of this hydrolysis is a key factor in determining the prodrug's half-life and its potential to deliver aspirin systemically. nih.gov

While specific data for Aspirin Phenylalanine Ethyl Ester is not extensively available in the public domain, studies on similar aspirin prodrugs indicate that derivatization of the carboxylic acid group can influence the rate of hydrolysis at the acetyl group, often leading to the generation of salicylic (B10762653) acid derivatives. nih.gov The stability of this compound would therefore depend on the relative rates of hydrolysis of the ethyl ester and the acetyl ester bonds by hepatic and plasma esterases.

Table 1: Representative In Vitro Metabolic Stability Parameters for Ester-Containing Compounds

| System | Compound Type | Key Enzymes | Typical Parameters Measured | Reference |

| Human Liver Microsomes | Ester Prodrugs | Carboxylesterases, Cytochrome P450s | Half-life (t½), Intrinsic Clearance (CLint) | if-pan.krakow.plnuvisan.com |

| Human Plasma | Ester Prodrugs | Butyrylcholinesterase, Paraoxonase | Half-life (t½), Rate of Hydrolysis | nih.govdundee.ac.uk |

This table presents a general overview and not specific data for this compound due to lack of available information.

Membrane Permeability Studies using In Vitro Cell Culture Models (e.g., Caco-2 Cell Monolayers, PAMPA)

The ability of a drug to permeate the intestinal epithelium is crucial for its oral absorption. In vitro models like Caco-2 cell monolayers and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict this. nih.govevotec.com

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic many of the morphological and functional properties of the small intestine. nih.gov This model allows for the study of both passive diffusion and carrier-mediated transport. nih.gov For instance, studies with aspirin have shown that it can increase the permeability of Caco-2 cell monolayers in a time-dependent manner. researchgate.net

PAMPA is a non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability. evotec.comsigmaaldrich.com This high-throughput screening method is valuable for ranking compounds based on their lipophilicity and potential for passive absorption. sigmaaldrich.com

For this compound, its permeability would be influenced by its physicochemical properties, such as its lipophilicity, which is expected to be higher than that of aspirin due to the addition of the phenylalanine ethyl ester moiety. This increased lipophilicity could potentially lead to enhanced passive diffusion across the intestinal barrier. However, without specific experimental data, its apparent permeability coefficient (Papp) in these models remains speculative.

Table 2: Common In Vitro Permeability Models

| Assay | Principle | Information Gained | Typical Classification | Reference |

| Caco-2 Permeability Assay | Transport across a monolayer of human intestinal cells | Passive diffusion, active transport (uptake and efflux) | Apparent Permeability Coefficient (Papp) | nih.govmdpi.com |

| PAMPA | Diffusion across an artificial lipid membrane | Passive transcellular permeability | Effective Permeability (Pe) | evotec.comsigmaaldrich.com |

This table provides general information on the models and not specific results for this compound.

Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Transport) Properties

In silico models are invaluable tools in modern drug discovery, allowing for the early prediction of a compound's ADMET properties. oatext.com These computational methods utilize a compound's structure to estimate various pharmacokinetic parameters. nih.gov

For a compound like this compound, ADMET prediction software could be used to estimate properties such as its aqueous solubility, intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. oatext.comresearchgate.net For example, Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Computational studies on aspirin and its metabolites have demonstrated the utility of these models in predicting their pharmacokinetic profiles. oatext.com It is plausible that similar in silico analyses of this compound would predict favorable absorption characteristics due to its increased lipophilicity compared to the parent drug. However, the prediction of its metabolic fate would be more complex, requiring models that can accurately simulate the activity of various esterases.

Table 3: Representative Computationally Predicted ADMET Properties

| Property | Description | Importance | Potential Prediction for this compound |

| LogP (Octanol-Water Partition Coefficient) | Measure of lipophilicity. | Influences absorption and distribution. | Likely higher than aspirin. |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Affects dissolution and absorption. | Likely lower than aspirin. |

| Human Intestinal Absorption (HIA) | The extent to which a drug is absorbed from the gut into the bloodstream. | A key determinant of oral bioavailability. | Potentially high due to increased lipophilicity. |

| Plasma Protein Binding (PPB) | The degree to which a drug binds to proteins in the blood plasma. | Affects drug distribution and clearance. | Likely to be significant. |

This table is illustrative and based on general principles of medicinal chemistry, not on specific computational results for this compound.

Kinetic Modeling of Compound Fate within In Vitro Systems

Kinetic modeling is used to mathematically describe the rate and mechanism of a compound's transformation in in vitro systems. researchgate.net For this compound, this would involve modeling its hydrolysis in plasma and liver microsome incubations.

The hydrolysis of aspirin itself has been shown to follow pseudo-first-order kinetics in aqueous solutions. researchgate.netscispace.com The kinetic model for the hydrolysis of this compound would likely be more complex, potentially involving two consecutive first-order reactions: the hydrolysis of the ethyl ester and the hydrolysis of the acetyl ester. The rate constants for these reactions would determine the temporal concentration profiles of the prodrug, aspirin, and salicylic acid in the in vitro system.

Studies on the release kinetics of aspirin from various formulations have employed different models, such as zero-order, first-order, and Higuchi models, to describe the release mechanism. nih.gov A comprehensive kinetic analysis of this compound's degradation would provide valuable insights into its stability and the rate at which it converts to the active drug, aspirin.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Aspirin Phenylalanine Ethyl Ester and Its Analogues

Correlation between Structural Features and Chemical Stability Profiles

The chemical stability of Aspirin (B1665792) Phenylalanine Ethyl Ester is intrinsically linked to its molecular architecture, specifically the two ester linkages present in the molecule. The susceptibility of these ester bonds to hydrolysis is a critical determinant of the compound's stability profile under various pH conditions. Aspirin itself is known to be unstable in basic media, where the hydrolysis of the acetylsalicylic acid is catalyzed by hydroxide (B78521) ions. scirp.orgresearchgate.net Similarly, the ester prodrugs of aspirin are subject to hydrolysis. capes.gov.br

A key challenge in designing a "true" aspirin prodrug, one that releases aspirin intact, lies in the relative stability of the two ester bonds. cardiff.ac.uk Esterification of the carboxylic acid group of aspirin, as in the case of Aspirin Phenylalanine Ethyl Ester, can paradoxically render the acetyl group at the C2 position even more susceptible to enzymatic and chemical hydrolysis. cardiff.ac.ukscilit.com This creates two competing hydrolysis pathways: the desired pathway where the amino acid ester promoiety is cleaved to release aspirin, and an unproductive pathway where the acetyl group is cleaved first, yielding a salicylate (B1505791) ester derivative that subsequently hydrolyzes to salicylic (B10762653) acid. cardiff.ac.ukgoogle.com For this compound to be effective as an aspirin prodrug, the rate of hydrolysis of the phenylalanine ethyl ester linkage must be significantly greater than the rate of deacetylation. cardiff.ac.uk

The stability of the ester bond is influenced by the electronic properties of the amino acid side chain. nih.gov Studies on amino acid prodrugs have shown that those with an aromatic amino acid promoiety, like phenylalanine, tend to be less stable than their aliphatic counterparts, such as valine. nih.gov This is attributed to the electron-withdrawing nature of the phenyl ring in phenylalanine, which can influence the lability of the adjacent ester bond. nih.gov

Table 1: Factors Influencing the Chemical Stability of this compound

| Structural Feature | Impact on Stability | Rationale |

| Acetyl Ester Linkage | Prone to hydrolysis, especially in basic or enzymatic conditions. | Esterification of the carboxylic acid can increase the susceptibility of this bond to cleavage, leading to inactive salicylate derivatives. cardiff.ac.ukscilit.com |

| Phenylalanine Ethyl Ester Linkage | Lability is crucial for prodrug activation; susceptible to chemical and enzymatic hydrolysis. | This is the intended cleavage site for releasing active aspirin. |

| Phenylalanine Side Chain (Phenyl Group) | Decreases the stability of the amino acid ester bond. | The electron-withdrawing nature of the phenyl ring makes the ester bond more susceptible to hydrolysis compared to aliphatic amino acid esters. nih.gov |

| pH of the Environment | Less stable in neutral to basic pH; more stable in acidic pH. | Follows the general trend for aspirin and its derivatives, with hydrolysis being catalyzed by hydroxide ions. scirp.orgresearchgate.net |

Influence of the Phenylalanine Moiety and Ester Linkage on Molecular Interactions and Prodrug Activation

The phenylalanine moiety and the ethyl ester linkage are pivotal to the function of this compound as a prodrug, governing its interactions with biological systems and its subsequent activation to release aspirin. The primary purpose of these structural additions is to mask the free carboxylic acid of aspirin, which is responsible for local gastric irritation and has limited permeability across cell membranes. cardiff.ac.uknih.gov

The ester linkage is the key to the prodrug strategy. Ester bonds are common in prodrug design because they can be cleaved by ubiquitous esterase enzymes found in the plasma, liver, and other tissues, releasing the active drug. researchgate.netacs.org The activation of this compound is therefore dependent on enzymatic hydrolysis of the ester bond connecting aspirin to the phenylalanine ethyl ester promoiety.

The phenylalanine moiety itself serves several functions. As an amino acid, it can potentially be recognized by amino acid transporters, although this is not its primary intended role in this specific compound. More significantly, the nature of the amino acid side chain influences the substrate specificity for hydrolyzing enzymes. The bulky, aromatic phenyl group of phenylalanine affects how the molecule fits into the active site of enzymes like carboxypeptidases and other esterases. nih.govnih.gov The interaction between the prodrug and the enzyme's active site is a critical determinant of whether the productive hydrolysis pathway (releasing aspirin) is favored over the non-productive pathway (releasing a salicylate derivative). cardiff.ac.uk

Prodrug activation is a competitive process. Plasma esterases, particularly butyrylcholinesterase (BChE), are heavily implicated in the hydrolysis of aspirin prodrugs. nih.govnih.govnih.gov However, the promoiety itself can accelerate the rate of hydrolysis at the neighboring acetyl group, complicating the design of a successful prodrug. scilit.comnih.gov Therefore, the molecular interactions between the entire prodrug molecule and the active site of the hydrolyzing enzyme dictate the outcome. For this compound, carboxypeptidases have been identified as relevant enzymes for its metabolism, highlighting the importance of the amino acid structure in guiding these interactions. nih.gov The ethyl ester on the phenylalanine further modifies the lipophilicity and steric bulk of the promoiety, influencing its solubility and interaction with enzymes.

Relationship between Molecular Structure and In Vitro Enzymatic Hydrolysis Rates

The rate at which this compound is hydrolyzed in vitro is a direct consequence of its molecular structure and its suitability as a substrate for various esterase enzymes. The primary goal is for the hydrolysis of the promoiety ester (k1) to occur faster than the hydrolysis of the acetyl ester (k2). cardiff.ac.uk

The enzymatic hydrolysis of aspirin and its derivatives is complex, involving several types of enzymes. Human carboxylesterases (hCEs) are major contributors to this process in the liver and intestine. nih.gov Notably, there are different isoforms with distinct substrate preferences; for instance, hCE1 tends to hydrolyze substrates with a small alcohol and large acyl group, while hCE2 (which hydrolyzes aspirin) prefers the opposite. nih.govnih.gov The structure of this compound, which has a large promoiety attached to the aspirin acyl group, means its hydrolysis could be handled by different esterases than aspirin itself.

Butyrylcholinesterase (BChE), an enzyme abundant in human plasma, has been shown to be a key enzyme in catalyzing aspirin release from certain prodrugs. nih.govnih.gov The efficiency of BChE-catalyzed hydrolysis is highly dependent on the structure of the prodrug. For example, in studies with isosorbide-based aspirin prodrugs, BChE was found to effectively release aspirin from a specific metabolite. nih.gov The hydrolysis of this compound is also mediated by carboxypeptidases, which specifically cleave the C-terminal amino acid from a peptide or, in this case, an amino acid ester derivative. nih.gov

The amino acid component is a significant determinant of hydrolysis rates. In comparative studies of amino acid prodrugs, those containing phenylalanine were found to be less stable—and thus, hydrolyzed more rapidly under certain conditions—than those containing the aliphatic amino acid valine. nih.gov This is attributed to the electronic effect of the phenyl ring.

Table 2: In Vitro Hydrolysis Data for Aspirin Analogues and Related Compounds

| Compound/System | Enzyme(s) | Observation | Half-life (t₁/₂) | Reference |

| Isosorbide Diaspirinate (ISDA) | Human Plasma | Rapid hydrolysis, releasing ~61% aspirin. | 1.1 min (in 30% plasma) | nih.gov |

| Isosorbide Diaspirinate (ISDA) | Purified Human BChE | Catalyzes aspirin release (55%). | 9.4 min | nih.gov |

| Isosorbide Diaspirinate (ISDA) | Purified Horse BChE | Lower aspirin release (11%). | 1.85 min | nih.gov |

| Isosorbide Diaspirinate (ISDA) | Carboxyl Esterase | Hydrolysis occurs. | 31.5 min | nih.gov |

| Aspirin | Human Intestinal Caco-2 Cells | Moderate hydrolysis observed. | Not specified | nih.gov |

| Benzoic acid-PG-Phenylalanine | Caco-2 Homogenate | Enzymatic activation is much faster than chemical hydrolysis. | < 1 hour | nih.gov |

| Benzoic acid-PG-Valine | Caco-2 Homogenate | Enzymatic activation is much faster than chemical hydrolysis. | < 1 hour | nih.gov |

Note: Specific kinetic data for this compound is limited in the public domain. This table presents data for analogous aspirin prodrugs and amino acid esters to illustrate the principles of enzymatic hydrolysis.

Stereochemical Considerations and their Impact on Biophysical and Biochemical Properties

Stereochemistry plays a crucial role in the interaction of chiral drugs with biological systems, and this compound is no exception. researchgate.net The phenylalanine moiety contains a chiral center, meaning it can exist as two enantiomers: L-phenylalanine and D-phenylalanine. This stereochemical configuration has a profound impact on the molecule's biophysical and biochemical properties, particularly its interaction with enzymes.

Biological systems, especially enzymes and transporters, are inherently chiral and often exhibit a high degree of stereoselectivity. For amino acid prodrugs, the L-configuration is generally preferred for recognition by enzymes and transporters. nih.gov For instance, studies on amino acid ester prodrugs have shown that the L-valyl ester of certain drugs has significantly higher membrane permeability, likely due to interaction with transporters like PEPT1 which recognize L-amino acids. nih.gov Therefore, the hydrolysis of this compound by stereoselective enzymes like carboxypeptidases is expected to be significantly faster for the L-phenylalanine isomer compared to the D-phenylalanine isomer. The precise fit of the L-enantiomer into the enzyme's active site facilitates efficient catalysis, while the D-enantiomer would likely be a poor substrate.

The stereochemistry of the amino acid promoiety has been shown to directly affect the rate of prodrug activation. nih.gov By selecting the appropriate enantiomer (typically the L-form), it is possible to design a prodrug with a more predictable and desirable half-life. nih.gov The commercial form of phenylalanine ethyl ester is often the hydrochloride salt of the L-enantiomer, L-Phenylalanine ethyl ester hydrochloride. sigmaaldrich.com

Computational Chemistry and Molecular Modeling Studies of Aspirin Phenylalanine Ethyl Ester

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of aspirin (B1665792) phenylalanine ethyl ester. These studies provide a detailed understanding of the molecule's three-dimensional structure, electronic distribution, and chemical reactivity.

DFT calculations are utilized to determine the most stable conformation by optimizing the molecule's geometry to its lowest energy state. This involves a thorough analysis of dihedral angles and bond lengths to ascertain the preferred atomic arrangement. Key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also computed. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical determinant of the molecule's kinetic stability and chemical reactivity, with a smaller gap generally indicating higher reactivity. ijrti.org

Furthermore, these computational methods can generate an electrostatic potential map on the molecular surface, pinpointing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting the nature of intermolecular interactions with other molecules, including biological targets. Studies on aspirin itself have shown that conformational changes are significant in determining its relative stability, which may also be important for its biological action. nih.gov DFT has been used to analyze aspirin's structure, reactivity, and spectra in various phases and states. nih.gov

Molecular Docking Simulations with Identified or Putative Target Proteins

Molecular docking is a computational method that predicts the binding orientation of a ligand, such as aspirin phenylalanine ethyl ester, to a target protein. This technique is vital for understanding the compound's mechanism of action and for estimating its binding affinity.

Docking simulations provide a detailed view of the interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions encompass hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. A 2021 study designed aspirin-aromatic amino acid conjugates and used molecular docking to test their potential to inhibit the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results showed that the interactions were primarily hydrophobic, with some hydrogen bonds forming between the compounds and key residues in the active site. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often represented as a binding energy or a docking score. These scores are derived from the intermolecular forces between the ligand and the protein. A more negative binding energy typically signifies a more stable and favorable interaction. By comparing the predicted binding affinities of various aspirin derivatives, researchers can prioritize compounds with potentially greater potency for subsequent experimental validation. researchgate.net

| Target Protein | Predicted Binding Affinity (kcal/mol) of an Aspirin-Phenylalanine Conjugate | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | High (Specific value varies with software) | Primarily hydrophobic interactions with some hydrogen bonds |

Note: The specific binding affinity values can vary depending on the docking software and parameters used in the study. The table reflects findings from a study on aspirin-aromatic amino acid conjugates. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

While molecular docking offers a static image of the ligand-protein complex, molecular dynamics (MD) simulations provide a dynamic perspective. MD simulations monitor the movements of all atoms in the system—protein, ligand, and solvent—over time. This yields insights into the conformational stability of the ligand and the flexibility of the protein's binding site.

These simulations can illustrate how the ligand's conformation adapts upon binding and how it behaves within the dynamic protein environment. MD can also be employed to calculate the binding free energy with higher accuracy than docking alone by accounting for entropy and solvent effects. By tracking the ligand's trajectory within the binding pocket over time, researchers can validate the stability of the predicted binding mode and explore alternative binding poses. researchgate.net

In Silico Prodrug Design and Optimization Strategies for Enhanced Chemical or Biochemical Attributes

Computational methods are essential for the rational design of prodrugs like this compound. The objective is to improve properties such as solubility, stability, and targeted delivery while minimizing adverse effects. nih.govnih.gov

In silico approaches involve the virtual modification of the parent drug (aspirin) with different promoieties (such as phenylalanine ethyl ester) and the subsequent computational evaluation of the resulting prodrugs' properties. nih.govnih.gov This virtual screening enables the rapid assessment of numerous potential candidates, reducing the need for extensive synthesis and experimental testing. For example, researchers have designed and synthesized novel ester-type prodrugs of aspirin to improve its delivery. nih.gov The design of aspirin prodrugs can also aim to integrate other functionalities, such as nitric oxide release. medchemexpress.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of prodrugs with their biological activities or other desired characteristics. Computational tools can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), aiding in the design of prodrugs with better oral bioavailability and more favorable metabolic profiles. The ultimate goal is to create a prodrug that remains stable until it reaches its target, where it is then cleaved to release the active aspirin.

Advanced Analytical Methodologies for Research Applications of Aspirin Phenylalanine Ethyl Ester

Development and Validation of Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones for the quantification of Aspirin (B1665792) Phenylalanine Ethyl Ester and its metabolites in complex biological matrices. The development and validation of these methods are critical to ensure reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of aspirin and its derivatives. For Aspirin Phenylalanine Ethyl Ester, a similar approach can be tailored. A typical HPLC method involves a C18 column as the stationary phase, which is well-suited for separating moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that needs to be optimized to ensure good peak shape and retention of the analyte. For instance, maintaining a slightly acidic pH can suppress the ionization of the carboxylic acid group that may be present upon hydrolysis of the ester, leading to better chromatographic performance.

A study on aspirin and its derivatives utilized a Kromasil C18 column with a mobile phase of acetonitrile and methanol in a 60:40 (v/v) ratio, with UV detection at 277 nm. ijrpc.com While specific retention times for this compound are not publicly available, it is anticipated to have a longer retention time than aspirin under similar conditions due to its increased hydrophobicity from the phenylalanine ethyl ester moiety.

Method validation for HPLC is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte. For aspirin, linearity has been demonstrated in ranges such as 20-60 μg/ml and 50-300 μg/mL. japtronline.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies, with acceptance criteria typically between 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For aspirin, LOD and LOQ have been reported to be as low as 0.84 μg/mL and 2.55 μg/mL, respectively. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or cell lysates, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of the target analyte and its metabolites, even at very low concentrations.

A validated LC-MS/MS method for the simultaneous determination of aspirin and its primary metabolite, salicylic (B10762653) acid, in human plasma has been established. nih.gov This method could be adapted for this compound. The sample preparation typically involves protein precipitation with an organic solvent like acetonitrile, followed by separation on a C18 column. nih.gov The mass spectrometer is operated in negative or positive electrospray ionization (ESI) mode, depending on the analyte's properties. For aspirin and salicylic acid, negative ESI mode is commonly used. nih.gov The selection of precursor and product ion transitions in MRM mode is crucial for the specificity of the method.

The validation of an LC-MS/MS method involves similar parameters to HPLC, with additional considerations for matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.

Below is an illustrative data table summarizing typical parameters for HPLC and LC-MS/MS methods for aspirin analysis, which would serve as a starting point for developing a method for this compound.

| Parameter | HPLC | LC-MS/MS |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) rjptonline.org | C18 (e.g., various dimensions) nih.gov |

| Mobile Phase | Acetonitrile/Water with acid (e.g., 45:55 v/v with 0.1% orthophosphoric acid) rjptonline.org | Acetonitrile/Water with formic acid (e.g., gradient elution) nih.gov |

| Flow Rate | 1.0 mL/min rjptonline.org | 0.2-0.5 mL/min |

| Detection | UV at ~237 nm rjptonline.org | Tandem Mass Spectrometry (ESI-) nih.gov |

| Linearity Range | 50-300 µg/mL nih.gov | 5-1000 ng/mL nih.gov |

| LOD | ~0.84 µg/mL nih.gov | ~1-5 ng/mL nih.gov |

| LOQ | ~2.55 µg/mL nih.gov | ~5-20 ng/mL researchgate.net |

| Accuracy (Recovery) | 99.9% rjptonline.org | >85% nih.gov |

Interactive Data Table: HPLC Method Parameters for Aspirin Analysis Note: These are example parameters for aspirin and would need to be optimized for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | rjptonline.org |

| Mobile Phase | Water (pH 3.0 with 0.1% orthophosphoric acid) : Acetonitrile (45:55) | rjptonline.org |

| Flow Rate | 1.0 mL/min | rjptonline.org |

| Detection Wavelength | 237 nm | rjptonline.org |

| Retention Time | 4.01 min | rjptonline.org |

| Linearity Range | 20-60 µg/ml | japtronline.com |

| Average Recovery | 99.9% | rjptonline.org |

Application of Spectroscopic Methods for Real-time Monitoring of Chemical and Enzymatic Reactions

Spectroscopic techniques are invaluable for monitoring the kinetics of chemical and enzymatic reactions of this compound in real-time. These methods provide insights into reaction mechanisms, rates, and the formation of intermediates and products.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in solution without the need for sample preparation. It works by measuring the changes in the infrared spectrum of the reaction mixture over time. For the hydrolysis of this compound, this technique could be used to monitor the disappearance of the ester carbonyl peak and the appearance of the carboxylic acid carbonyl peak of the released aspirin. A study on the synthesis of aspirin successfully used in-situ real-time ATR-FTIR to monitor the acetylation of salicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy can provide detailed structural information about the molecules involved in a reaction. For studying the enzymatic hydrolysis of this compound, ¹H NMR or ¹³C NMR could be employed to track the changes in the chemical shifts of specific protons or carbons in the molecule as it is converted to its metabolites. This would allow for the simultaneous monitoring of the substrate, intermediates, and products.

Methodologies for Metabolite Identification and Quantification in Pre-clinical Samples (e.g., in vitro cell lysates)

Understanding the metabolic fate of this compound is crucial for its development as a prodrug. In vitro studies using cell lysates (e.g., from liver or intestinal cells) can provide valuable information on its metabolic stability and the profile of its metabolites.

The primary metabolic pathway for this compound is expected to be hydrolysis of the ester bond to release aspirin and phenylalanine ethyl ester. Aspirin itself is then further metabolized to salicylic acid. LC-MS/MS is the preferred method for both identifying and quantifying these metabolites.

For metabolite identification, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is often used. These instruments provide accurate mass measurements, which can be used to determine the elemental composition of the metabolites. Fragmentation patterns obtained from MS/MS experiments further aid in structural elucidation. A study on aspirin metabolism used UHPLC-MS/MS to quantify five different metabolites in rat urine, including salicylic acid and its glucuronide conjugates. nih.gov

Once metabolites are identified, a targeted LC-MS/MS method can be developed for their quantification. This involves optimizing the MRM transitions for each metabolite and using stable isotope-labeled internal standards to ensure accuracy and precision. A study on the in-vitro metabolism of different aspirin formulations used a validated LC-MS/MS method to measure aspirin and salicylic acid in whole blood and plasma. nih.gov

A proposed metabolic pathway for this compound would involve the initial hydrolysis to aspirin and L-phenylalanine ethyl ester. The aspirin would then be further hydrolyzed to salicylic acid.

Ensuring Specificity, Sensitivity, and Accuracy of Analytical Methods for Research Studies

The reliability of any research findings on this compound hinges on the quality of the analytical data. Therefore, ensuring the specificity, sensitivity, and accuracy of the analytical methods is paramount.

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is achieved by demonstrating baseline separation of the analyte peak from other peaks. In LC-MS/MS, specificity is ensured by the unique precursor-to-product ion transition for the analyte.

Sensitivity of an analytical method is its ability to detect and, if required, quantify low concentrations of the analyte. This is defined by the LOD and LOQ. For research in biological systems where concentrations can be very low, high sensitivity is crucial. LC-MS/MS generally offers superior sensitivity compared to HPLC-UV.

Accuracy reflects the closeness of the measured value to the true value. It is typically determined by performing recovery studies where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

To ensure these quality attributes, rigorous method validation is essential. This process involves a series of experiments designed to demonstrate that the method is suitable for its intended purpose. The use of appropriate quality control samples during routine analysis is also critical to monitor the performance of the method over time.

Synthesis and Comparative Biological Evaluation of Analogues and Derivatives of Aspirin Phenylalanine Ethyl Ester

Rational Design Principles for Modified Ester Linkages or Amino Acid Side Chains in Related Compounds

The development of aspirin (B1665792) analogues, such as Aspirin Phenylalanine Ethyl Ester, is guided by specific rational design principles aimed at overcoming the limitations of the parent drug. A primary strategy involves the esterification of aspirin's carboxylic acid group, which is a known cause of gastric irritation. google.comuobaghdad.edu.iq This modification to a non-acidic form is intended to reduce direct mucosal damage. nih.govnih.gov

Furthermore, the design of these analogues often considers the specific interactions within the active site of the target enzyme. For example, some analogues are designed with an additional carboxylate substituent to allow for simultaneous interaction with key amino acid residues like Arginine 120 (Arg120) and Tyrosine 385 (Tyr385) in the prostaglandin-H-synthase active site. nih.gov This dual interaction is intended to position the acetyl group optimally for transfer to Serine 530, the residue that aspirin acetylates to exert its inhibitory effect. nih.govyoutube.com The choice of the amino acid side chain and the nature of the ester linkage are critical variables that are systematically modified to fine-tune these molecular interactions and improve therapeutic potential. uobaghdad.edu.iq

Table 1: Rational Design Strategies for Aspirin Analogues

| Modification Strategy | Design Rationale | Intended Outcome | Key Example Principle |

|---|---|---|---|

| Esterification of Carboxylic Acid | Masking the acidic group responsible for gastric irritation. nih.govtjpr.org | Reduced gastrointestinal toxicity. google.com | Creation of non-acidic prodrugs that are more lipid-soluble at low pH. google.comnih.gov |

| Conjugation with Amino Acids | Increase molecular size to sterically hinder binding to the narrower COX-1 active site. tjpr.org | Enhanced selectivity for the COX-2 enzyme. uobaghdad.edu.iqtjpr.org | The bulkier derivative fits preferentially into the larger active site of COX-2. tjpr.org |

| Addition of Specific Functional Groups | Introduce moieties that can form additional interactions with key residues in the enzyme's active site. nih.gov | Optimized binding affinity and positioning for covalent modification. nih.gov | An added carboxylate group designed to interact with both Arg120 and Tyr385 of the COX enzyme. nih.gov |

| Modification for Stability | Altering the ester linkage to control the rate of hydrolysis. nih.govnih.gov | Achieve a "true" prodrug that releases aspirin systemically rather than being prematurely hydrolyzed to salicylic (B10762653) acid derivatives. nih.gov | Creating anhydride (B1165640) bonds which are less susceptible to enzymatic cleavage than simple esters. nih.gov |

Comparative Studies of Chemical and Enzymatic Stability Profiles across Analogues

The stability of an aspirin prodrug is a critical factor determining its efficacy. An ideal prodrug must be stable enough to withstand the chemical conditions of the gastrointestinal tract but be readily hydrolyzed by plasma esterases to release the active aspirin molecule after absorption. google.comnih.gov However, a significant challenge in designing aspirin prodrugs is that modifications at the carboxyl group can accelerate the hydrolysis of the acetyl ester at the neighboring position, leading to the premature formation of inactive salicylic acid derivatives. nih.gov

Studies on various aspirin derivatives reveal significant differences in their stability profiles. Aspirin itself is known to be unstable in the presence of moisture, gradually hydrolyzing to salicylic acid and acetic acid, a process that is accelerated at higher temperatures and pH. bwise.krresearchgate.net For instance, at 25°C, aspirin concentrations in aqueous solutions can drop below 90% of the initial concentration within a day, whereas at 4°C and -20°C, it remains stable for at least a week. bwise.kr

The stability of ester-based prodrugs is highly dependent on their chemical structure. Many simple aliphatic or aromatic esters are not sufficiently labile in vivo to release aspirin effectively. nih.gov Conversely, they can be highly susceptible to enzymatic hydrolysis in plasma. nih.gov Research on an N-substituted salicylamide (B354443) derivative showed that its hydrolysis rate was pH-dependent, being relatively stable at both low and high pH values, which could allow it to be absorbed intact. ekb.eg This highlights the potential of amide linkages to offer greater stability compared to some ester linkages. The choice of amino acid can also impact stability; one study found that L-methionine and histidine significantly decreased the stability of aspirin in a propylene (B89431) glycol solution. nih.gov

Table 2: Comparative pH-Dependent Hydrolysis of an Aspirin Analogue Data modeled after kinetic studies on N– [5– Methyl– 2 – (1, 3, 4 – Thiadiazolyl)] – Acetyl Salicylamide. ekb.eg

| pH of Buffer Solution | Reaction Time (minutes) | Absorbance (at λmax 530) | Stability Observation |

|---|---|---|---|

| 2.0 | 15 | 0.045 | Slight hydrolysis observed. |

| 2.0 | 30 | 0.051 | Gradual increase in hydrolysis. |

| 2.0 | 60 | 0.059 | Continued slow hydrolysis. |

| 7.4 | 15 | 0.055 | Hydrolysis rate is low. |

| 7.4 | 30 | 0.062 | Relatively stable in physiological pH. |

| 7.4 | 60 | 0.071 | Gradual hydrolysis over time. |

| 9.6 | 15 | 0.049 | Slight hydrolysis observed. |

| 9.6 | 30 | 0.056 | Increased hydrolysis compared to pH 2.0. |

| 9.6 | 60 | 0.065 | Compound shows fair stability at high pH. |

Comparative Analysis of Molecular Interactions (In Vitro) and Cellular Uptake Mechanisms

The therapeutic action of aspirin and its analogues is rooted in their molecular interactions with target enzymes, primarily COX-1 and COX-2. nih.gov Molecular docking studies are frequently employed to compare the binding affinities and interaction patterns of different derivatives. These studies reveal that structural modifications significantly influence how the compounds fit into the enzyme's active site. nih.govnih.gov

For example, docking analyses of various aspirin analogues against COX-2 have shown that derivatives can achieve better binding affinities than the parent drug. nih.govnih.gov The binding of aspirin analogues conjugated with aromatic amino acids to the COX-2 active site often results in a bent conformation, similar to that of the selective COX-2 inhibitor celecoxib. tjpr.org The interactions are typically hydrophobic, with some hydrogen bonds forming between the analogue and key residues in the active site. tjpr.org One study found that an ester derivative, MEST1, exhibited a much higher inhibitory activity against COX-2 than aspirin, a finding supported by docking studies that showed a lower binding energy and interactions with key residues like Tyr355 and Trp387. researchgate.net

The introduction of different functional groups can lead to varied interactions. In a study of nine aspirin analogues docked with β-catenin, Acetylsalicylsalicylic acid showed the highest atomic contact energy (ACE) value, indicating strong binding. nih.gov The key interacting amino acid residues in the binding pocket were identified as ASN-204, SER-246, and THR-205. nih.gov Esterification of aspirin's carboxylic acid group is also expected to increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and thus affect its cellular uptake. nih.gov

Table 3: Comparative Molecular Docking of Aspirin Analogues Against Target Proteins

| Compound/Analogue | Target Protein | Binding Affinity / Score (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Aspirin | β-catenin | -76.36 (ACE Value) | ASN-204, SER-246, THR-205 | nih.gov |

| Acetylsalicylsalicylic acid | β-catenin | -195.31 (ACE Value) | ASN-204, SER-246, THR-205 | nih.gov |

| Aspirin | COX-2 (5F1A) | -5.7 (Binding Affinity) | Not specified | nih.gov |

| Analogue A13 | COX-2 (5F1A) | -6.8 (Binding Affinity) | Not specified | nih.gov |

| Analogue A18 | COX-2 (5F1A) | -7.2 (Binding Affinity) | Not specified | nih.gov |

| MEST1 (Ester derivative) | COX-2 | -9.012 (Binding Energy) | Tyr355, Trp387 | researchgate.net |

| Aspirin | COX-2 | -6.587 (Binding Energy) | Arg120, Tyr355 | researchgate.net |

Modulation of Predicted Pharmacokinetic Parameters (In Vitro/In Silico) through Structural Variation

In silico and in vitro models are invaluable tools for predicting the pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities before they advance to more complex testing. nih.gov For aspirin derivatives, these predictions are crucial for assessing whether structural modifications have led to a more favorable drug-like profile. nih.govkg.ac.rs

Studies have shown that modifying the structure of aspirin can lead to improved predicted pharmacokinetic properties and lower oral toxicity compared to the parent drug. nih.govnih.gov For instance, the introduction of certain functional groups can increase the molecule's dipole moment, which may enhance polarity and binding affinity with receptor proteins. nih.gov Analogue A13, for example, has a predicted dipole moment of 7.049 Debye, significantly higher than aspirin's 4.456 Debye, suggesting potentially better receptor binding. nih.gov

These predictive studies assess a range of parameters. In silico tools can predict properties like oral bioavailability, carcinogenicity, and metabolic pathways. nih.govnih.gov For many newly designed aspirin derivatives, ADMET prediction has revealed improved absorption and metabolism profiles. nih.gov The goal of these structural variations is not only to enhance the desired biological activity but also to ensure that the molecule possesses the necessary pharmacokinetic characteristics to be a viable drug candidate. nih.gov This early-stage screening helps to eliminate compounds with a low probability of success and focus resources on the most promising leads. nih.gov

Table 4: Predicted Pharmacokinetic and Physicochemical Properties of Aspirin Derivatives (In Silico) Data based on findings for various structurally modified aspirin analogues. nih.govnih.gov

| Compound | Predicted Parameter | Predicted Value/Outcome | Comparison to Aspirin |

|---|---|---|---|

| Aspirin (Asp) | Free Energy (Hartree) | -648.582 | Baseline |

| Analogue A18 | Free Energy (Hartree) | -1060.831 | Higher negative free energy, suggesting improved thermal/structural properties. nih.gov |

| Aspirin (Asp) | Dipole Moment (Debye) | 4.456 | Baseline |

| Analogue A13 | Dipole Moment (Debye) | 7.049 | Higher dipole moment, suggesting enhanced polarity and binding affinity. nih.gov |

| Various Derivatives | ADMET Prediction | Improved absorption and metabolism | Favorable compared to parent drug. nih.gov |

| Various Derivatives | Acute Oral Toxicity | Lower toxicity predicted | Improved safety profile. nih.gov |

Future Research Directions and Unexplored Avenues in the Study of Aspirin Phenylalanine Ethyl Ester

Deeper Elucidation of Molecular-Level Mechanisms and Pathways

While the primary mechanism of aspirin (B1665792) involves the irreversible inactivation of cyclooxygenase (COX) enzymes, thereby suppressing the production of prostaglandins and thromboxanes, the precise molecular-level interactions of Aspirin Phenylalanine Ethyl Ester remain a critical area for future research. wikipedia.org As a prodrug, it is designed to release aspirin; however, the ester moiety itself and the potential for intermediate metabolites could lead to unique biological activities.

Future investigations should focus on:

Differential COX Isozyme Inhibition: Detailed enzymatic assays are required to determine if this compound or its metabolites exhibit a different selectivity profile for COX-1 versus COX-2 compared to aspirin. wikipedia.org This has significant implications, as selective COX-2 inhibition is often associated with reduced gastrointestinal side effects.

NF-κB Pathway Modulation: Aspirin has been shown to modulate signaling through the NF-κB pathway, a key regulator of inflammation. wikipedia.org Research should explore whether the phenylalanine ethyl ester derivative has a more potent or distinct effect on this pathway, potentially offering enhanced anti-inflammatory action.

Nrf2 Activation: Studies on other aspirin prodrugs have revealed that they can undergo intracellular, esterase-catalyzed hydrolysis that liberates the active agent. nih.gov Some of these prodrugs have been identified as potent activators of Nrf2, a transcription factor that regulates antioxidant responses. nih.gov A crucial future direction is to investigate whether this compound or its deacetylated intermediates can activate the Nrf2 pathway, which would suggest novel mechanisms related to cellular protection and anti-inflammation.

Metabolic Fate and Intermediate Activity: A thorough characterization of the metabolic breakdown of the compound is essential. It is necessary to determine whether the primary biotransformation is the cleavage of the ester bond to release aspirin and phenylalanine ethyl ester, or if deacetylation occurs first. nih.gov Furthermore, the biological activity of any resulting intermediates, such as a deacetylated version of the prodrug, must be evaluated.

Exploration of Novel Prodrug Design Strategies and Linkers for Specific In Vitro Release

The design of a carrier-linked prodrug involves connecting an active drug to a carrier group via a labile linkage, such as an ester. orientjchem.org The choice of both the carrier and the linker is crucial for controlling the rate and location of drug release. For this compound, the ester bond serves as the key linker, designed for enzymatic or chemical cleavage.

Future research in this domain should explore:

pH-Sensitive Linkers: While simple esters are common, the development of more complex, pH-sensitive linkers could offer more precise control over drug release. For instance, designing a linker that is stable in the acidic environment of the stomach but hydrolyzes rapidly at the neutral pH of the intestine could further minimize gastric exposure to aspirin. researchgate.net

Enzyme-Specific Linkers: Investigating linkers that are specifically targeted by enzymes overexpressed in inflamed tissues or particular cell types could lead to targeted drug delivery. This would involve synthesizing derivatives with linkers that are substrates for specific esterases or other hydrolases present at the site of action.

Tunable Hydrolysis Rates: The rate of in vitro hydrolysis is a key predictor of a prodrug's behavior. Systematic modification of the phenylalanine ethyl ester carrier—for example, by altering the alkyl chain of the ester or adding substituents to the phenyl ring—could be used to tune the rate of hydrolysis. researchgate.net This would allow for the creation of a library of derivatives with a range of release profiles, from rapid-release to sustained-release, which could be matched to different therapeutic needs. researchgate.netresearchgate.net

Mutual Prodrugs: An advanced strategy involves creating a mutual prodrug, where the carrier molecule is itself another active drug. nih.gov Future work could explore linking aspirin to a different therapeutic agent via the phenylalanine linker, potentially creating a synergistic effect.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling